Methyl 2-({[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate
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Overview
Description
METHYL 2-{2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that features a benzothiazole ring, a pyrimidine ring, and various functional groups
Preparation Methods
The synthesis of METHYL 2-{2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carboxylic acids.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate aldehydes and amidines.
Coupling Reactions: The final step involves coupling the benzothiazole and pyrimidine rings through a sulfanyl linkage, followed by esterification to introduce the methyl ester group.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
METHYL 2-{2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 2-{2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of METHYL 2-{2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets. It can inhibit enzymes such as Aurora kinase A, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its normal function and disrupting cellular processes.
Comparison with Similar Compounds
Similar compounds include other benzothiazole and pyrimidine derivatives, such as:
METHYL 2-{2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for targeted enzyme inhibition, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H20N4O3S2 |
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Molecular Weight |
512.6 g/mol |
IUPAC Name |
methyl 2-[[2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C27H20N4O3S2/c1-34-25(33)19-12-13-20-23(14-19)36-27(28-20)31-24(32)16-35-26-29-21(17-8-4-2-5-9-17)15-22(30-26)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,28,31,32) |
InChI Key |
FJAICQNOTAFFTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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